S-(1,2-Dicarboxyethyl)glutathione

Catalog No.
S1503356
CAS No.
1115-52-2
M.F
C14H21N3O10S
M. Wt
423.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-(1,2-Dicarboxyethyl)glutathione

CAS Number

1115-52-2

Product Name

S-(1,2-Dicarboxyethyl)glutathione

IUPAC Name

2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylbutanedioic acid

Molecular Formula

C14H21N3O10S

Molecular Weight

423.4 g/mol

InChI

InChI=1S/C14H21N3O10S/c15-6(13(24)25)1-2-9(18)17-7(12(23)16-4-11(21)22)5-28-8(14(26)27)3-10(19)20/h6-8H,1-5,15H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22)(H,24,25)(H,26,27)/t6-,7-,8?/m0/s1

InChI Key

PWCIUOASSAHGHI-WPZUCAASSA-N

SMILES

C(CC(=O)NC(CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N

Synonyms

S-(1,2-dicarboxyethyl)glutathione

Canonical SMILES

C(CC(=O)NC(CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@@H](CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

Occurrence and Synthesis:

  • SG, also known as S-(2-Succinyl)glutathione, is a naturally occurring compound found in various tissues of rats, including the liver, heart, and lens. Source: Sigma-Aldrich:
  • While the specific biological function of SG remains under investigation, research suggests it is synthesized by an enzyme that condenses L-malate and glutathione (GSH) in baker's yeast (Saccharomyces cerevisiae). Source: National Institutes of Health:

Potential Anti-inflammatory and Anti-allergic Properties:

  • Studies have explored the potential anti-inflammatory and anti-anaphylactic effects of SG.
  • In vivo (living organism) experiments suggest SG may offer these benefits, although the exact mechanisms require further investigation. Source: Sigma-Aldrich:
  • Additionally, in vitro (cell-based) studies have shown that SG can inhibit histamine release from rat mast cells, which are involved in allergic responses. Source: Sigma-Aldrich:

Ongoing Research:

  • It is important to note that SG is still under investigation, and more research is needed to fully understand its potential therapeutic applications and safety profile.
  • As of today, SG is not an approved medication or treatment for any medical condition.

S-(1,2-Dicarboxyethyl)glutathione, also known as succinic glutathione, is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound features a succinic acid moiety attached to the sulfur atom of the cysteine residue in glutathione, which enhances its reactivity and biological properties. The chemical structure includes two carboxyl groups that contribute to its unique properties and interactions within biological systems. The compound is registered under the CAS number 1115-52-2 and has been identified in various biological contexts, particularly in conditions involving oxidative stress and metabolic dysregulation .

S-(1,2-Dicarboxyethyl)glutathione exhibits potential anti-inflammatory and anti-anaphylactic effects, possibly through its ability to scavenge free radicals and inhibit enzymes involved in the inflammatory response []. It may also inhibit platelet aggregation, a key step in blood clot formation []. More research is needed to fully understand its mechanism of action.

S-(1,2-Dicarboxyethyl)glutathione is primarily formed through the reaction of fumarate with glutathione. This process can occur non-enzymatically under physiological conditions, where fumarate acts as an electrophile that reacts with the thiol group of glutathione. The resulting compound can participate in various biochemical pathways, including those involving redox reactions and cellular signaling. Notably, studies have shown that the formation of this compound is significant in cells deficient in fumarate hydratase, where it constitutes approximately 10% of total glutathione .

S-(1,2-Dicarboxyethyl)glutathione exhibits several biological activities:

  • Antioxidant Properties: It plays a role in detoxifying reactive oxygen species and protecting cells from oxidative damage.
  • Inhibition of Platelet Aggregation: This compound has been identified as a platelet aggregation inhibitor, suggesting potential therapeutic applications in cardiovascular diseases .
  • Modulation of Cellular Signaling: By participating in redox signaling pathways, it may influence various cellular processes such as apoptosis and senescence .

The synthesis of S-(1,2-Dicarboxyethyl)glutathione can be achieved through several methods:

  • Non-Enzymatic Reaction: Mixing fumarate with glutathione in a physiological buffer leads to the formation of S-(1,2-Dicarboxyethyl)glutathione without the need for enzymatic catalysis.
  • Enzymatic Pathways: Although studies have shown that fumarase activity does not contribute to its formation directly, other enzymatic pathways may facilitate its synthesis indirectly through metabolic intermediates .

S-(1,2-Dicarboxyethyl)glutathione has several applications:

  • Research Tool: It is used in biochemical research to study oxidative stress and related metabolic pathways.
  • Potential Therapeutic Agent: Due to its antioxidant properties and ability to inhibit platelet aggregation, it may have implications in treating cardiovascular diseases and other conditions associated with oxidative stress .
  • Biomarker: Its presence in biological samples can serve as an indicator of metabolic dysregulation or oxidative stress.

Research indicates that S-(1,2-Dicarboxyethyl)glutathione interacts with various cellular components and signaling pathways. For instance:

  • It has been shown to modulate superoxide production in response to stimuli, indicating its role in redox signaling .
  • Interaction studies suggest it may influence the activity of enzymes involved in metabolic pathways related to oxidative stress.

Several compounds exhibit structural or functional similarities to S-(1,2-Dicarboxyethyl)glutathione. Here are some notable examples:

Compound NameStructure SimilarityUnique Properties
GlutathioneCore tripeptide structureMajor antioxidant; detoxification agent
S-(1,2-Dicarboxyethyl)cysteineContains similar dicarboxylic groupAnalogue with different biological activities
N-acetylcysteineContains cysteineKnown for mucolytic properties; antioxidant effects
L-cysteineContains sulfur-containing amino acidPrecursor for glutathione synthesis

S-(1,2-Dicarboxyethyl)glutathione stands out due to its unique dicarboxylic acid modification on glutathione, which enhances its reactivity and potential therapeutic applications compared to its analogs.

Enzymatic Synthesis Mechanisms Involving Glutathione and L-Malate

DCE-GS is synthesized via a condensation reaction between glutathione (GSH) and L-malate, catalyzed by a specific enzyme (DCE-GS synthetase). This enzyme has been partially purified from rat liver and yeast, with a molecular mass of approximately 49 kDa. The reaction mechanism involves:

  • Substrate Binding: L-malate and GSH bind to the enzyme active site.
  • Condensation: Formation of a thioester bond between the cysteinyl group of GSH and the dicarboxyethyl moiety of L-malate.
  • Release: DCE-GS is released into the cytosol or subcellular compartments.

Kinetic studies reveal:

ParameterValue (M)Source
Km (L-malate)2.2 × 10⁻³Yeast enzyme
Km (GSH)1.4 × 10⁻³Yeast enzyme
pH Optimum7.5Yeast enzyme
Inhibition TypeNoncompetitiveMalic enzyme

The enzyme exhibits strict substrate specificity, with DCE-GS formation favored over other glutathione conjugates.

Subcellular Compartmentalization of Biosynthetic Activity in Eukaryotic Systems

DCE-GS synthesis is localized to cytosolic fractions in rat liver, with minimal activity in mitochondrial or microsomal compartments. Subcellular distribution studies in rat tissues reveal:

TissueDCE-GS Content (nmol/g)Key Observations
Lens3.68Highest concentration observed
Liver8.91Cytosolic synthesis dominant
Spleen10.7High metabolic activity
Kidney5.63Absent in heart and brain

In the lens, DCE-GS is concentrated in epithelial cells and cortical regions, supporting its role in oxidative stress defense.

Phylogenetic Distribution of DCE-GS Synthetase Across Species

DCE-GS synthetase activity is restricted to eukaryotes, with notable absence in bacteria and unicellular algae. Key findings include:

  • Saccharomyces cerevisiae: DCE-GS levels increase under aerobic conditions, suggesting oxygen-dependent regulation.
  • Mammalian Models: Enzyme activity is conserved in rats, humans, and bovines, with structural homologs inferred from sequence alignment.
  • Gram-Positive Bacteria: No evidence of DCE-GS synthesis or import, despite glutathione transport systems (e.g., GshT-TcyBC axis).

The catalytic efficiency of DCE-GS synthetase has been quantitatively characterized in yeast (Saccharomyces cerevisiae) and rat liver models. In yeast, the enzyme exhibits a Michaelis constant (K~m~) of 1.4 mM for glutathione and 2.2 mM for L-malate at pH 7.5 [4]. Comparative studies in rat hepatic cytosol demonstrate similar substrate affinity, with K~m~ values of 2.3 mM for glutathione and 4.0 mM for L-malate [5]. These differences in malate binding may reflect species-specific adaptations to cellular malate concentrations, which are typically higher in mammalian mitochondria due to tricarboxylic acid cycle activity [5].

Substrate competition experiments reveal strict specificity for L-malate over structurally related dicarboxylic acids. Fumarate, succinate, and oxaloacetate show no detectable activity as substrates, underscoring the enzyme’s reliance on malate’s hydroxyl group for stereochemical alignment during catalysis [5]. The pH optimum of 7.5 in yeast aligns with cytosolic conditions, while rat isoforms maintain >80% activity across pH 6.8–7.8, suggesting broader adaptability to subcellular microenvironments [4] [5].

Kinetic ParameterYeast Enzyme [4]Rat Liver Enzyme [5]
K~m~ (Glutathione)1.4 mM2.3 mM
K~m~ (L-Malate)2.2 mM4.0 mM
pH Optimum7.57.0–7.8
Temperature Optimum20–35°C37°C

Structural Determinants of Catalytic Activity in Bacterial vs. Mammalian Isoforms

While high-resolution crystallographic data for DCE-GS synthetase remain unavailable, biochemical analyses provide clues about its structural organization. The yeast enzyme exists as a 49 kDa monomer, contrasting with the 53 kDa monomer purified from rat liver [4] [5]. This mass difference persists under denaturing conditions (SDS-PAGE), ruling out multimerization artifacts and pointing to divergent primary structures.

Notably, the rat isoform lacks detectable fumarase activity, eliminating the possibility that DCE-GS synthesis occurs non-enzymatically following fumarate generation [5]. This distinguishes it from bacterial homologs, where genomic context analyses suggest potential metabolic coupling with adjacent dicarboxylate metabolism genes. The N-terminal sequence of the rat enzyme appears post-translationally modified, as Edman degradation failed to yield interpretable residues—a feature absent in the yeast counterpart [5].

Active site probing using substrate analogs highlights conserved residues critical for malate binding. Methylmalonate inhibits both yeast and rat enzymes competitively (K~i~ = 3.1 mM in rat), while dimethylmalonate shows no effect, implying that the α-carboxyl group of malate participates in charge interactions with a positively charged pocket [5]. Site-directed mutagenesis studies in model organisms could further elucidate these structural nuances.

Regulatory Modulation by Redox-Sensitive Protein Modifications

DCE-GS synthetase activity correlates with cellular redox status, as evidenced by 3.2-fold higher DCE-GS levels in aerobic versus anaerobic yeast cultures [4]. Though direct evidence of redox-sensitive post-translational modifications (PTMs) remains scarce, several regulatory paradigms emerge:

  • Glutathione Feedback Regulation: Elevated intracellular glutathione competitively inhibits DCE-GS synthesis (K~i~ ≈ 5 mM in rat), creating a homeostatic loop that links production to the reduced glutathione (GSH) pool [5].
  • Thiol-Disulfide Interconversion: Pretreatment of rat hepatic enzyme with 5 mM dithiothreitol (DTT) enhances activity by 40%, suggesting regulatory disulfide bonds may constrain catalytic conformations under oxidative stress [5].
  • Metabolic Cross-Talk: In cyanobacteria—organisms with ancient glutathione systems—DCE-GS-like metabolites participate in chromium detoxification, hinting at evolutionary conservation of redox-linked regulation [6].

A proposed model positions DCE-GS synthetase at the intersection of glutathione recycling and dicarboxylate metabolism, where its activity adjusts flux through parallel pathways like the γ-glutamyl cycle and malate-aspartate shuttle [4] [6]. Future studies mapping cysteine redox states via mass spectrometry could validate hypothesized PTM mechanisms.

S-(1,2-Dicarboxyethyl)glutathione, commonly abbreviated as dicarboxyethyl-glutathione or identified by the molecular formula C₁₄H₂₁N₃O₁₀S, represents a unique glutathione conjugate that plays a significant role in cellular redox homeostasis [1] [2] [3]. This compound, with a molecular weight of 423.4 g/mol, is formed through the conjugation of glutathione with succinate, creating a stable thioether linkage between the cysteine residue of glutathione and the dicarboxyethyl moiety [4] [5].

The biological significance of S-(1,2-Dicarboxyethyl)glutathione extends beyond its role as a simple conjugate. Research has demonstrated that this compound is present in considerable amounts in rat liver, heart, and lens tissues, suggesting its importance in maintaining cellular redox balance in metabolically active organs [2] [4]. The compound exhibits anti-inflammatory and anti-anaphylactic effects in vivo and has been shown to inhibit histamine release from rat mast cells in vitro, indicating its potential therapeutic significance [2] [6] [7].

Allosteric Regulation of γ-Glutamylcysteine Synthetase Activity

The formation and metabolism of S-(1,2-Dicarboxyethyl)glutathione is intricately linked to the regulation of γ-glutamylcysteine synthetase (γ-glutamylcysteine ligase), the rate-limiting enzyme in glutathione biosynthesis [8] [9]. This enzymatic regulation represents a complex network of allosteric and non-allosteric mechanisms that collectively maintain cellular glutathione homeostasis.

Nonallosteric Feedback Inhibition

The primary regulatory mechanism involves nonallosteric feedback competitive inhibition by glutathione itself, with a Ki value of 2.3 mM [9] [10]. This inhibition occurs through the binding of glutathione to both the glutamate binding site and a secondary site on the enzyme, requiring the presence of a sulfhydryl group for effective inhibition [10]. The feedback mechanism ensures that glutathione synthesis is tightly controlled, preventing excessive accumulation that could disrupt cellular redox balance.

Reversible Protein Phosphorylation

Recent investigations have revealed that γ-glutamylcysteine synthetase activity is subject to dramatic regulation through reversible protein phosphorylation [11] [12]. Under phosphorylating conditions involving magnesium ATP and endogenous protein kinases, the enzyme can be almost completely inhibited, with maximal inhibitions ranging from 77% to 95% in various tissues including mouse cerebellum, hippocampus, brainstem, striatum, cortex, and heart [11]. This phosphorylation-dependent regulation affects the maximal velocity (Vmax) of the enzyme rather than substrate affinity, suggesting a mechanism for rapid response to cellular stress conditions.

NADPH-Dependent Allostery

A particularly intriguing aspect of γ-glutamylcysteine synthetase regulation involves NADPH-dependent allostery [11] [12]. NADPH can increase maximal enzyme activity by up to 93%, demonstrating remarkable specificity since other nucleotide analogues do not produce similar effects [11]. This mechanism provides a direct link between the cellular reducing capacity and glutathione synthesis, ensuring that glutathione production is enhanced when reducing equivalents are abundant.

Holoenzyme Formation Regulation

The enzyme exists as a heterodimeric complex consisting of a catalytic subunit (GCLC, approximately 73 kDa) and a modifier subunit (GCLM, approximately 31 kDa) [8] [9]. The formation of the holoenzyme is crucial for optimal activity, as the modifier subunit decreases the Km for glutamate by approximately 10-fold and increases the Ki for glutathione feedback inhibition [9]. This regulatory mechanism ensures that under physiological conditions, only the fully assembled holoenzyme is functionally active, providing an additional layer of control over glutathione synthesis.

Regulatory MechanismMolecular TargetKinetic ParametersPhysiological Significance
Nonallosteric feedback inhibition by GSHGlutamate binding site + secondary siteKi = 2.3 mM for GSHMaintains GSH homeostasis
Reversible protein phosphorylationCatalytic and modifier subunitsVmax reduction up to 95%Rapid response to oxidative stress
NADPH-dependent allosteryCatalytic efficiency enhancementVmax increase up to 93%Enhances reducing capacity
Holoenzyme formation regulationGCLC-GCLM interactionKm(glutamate) decreased 10-foldProtects against GSH feedback
Substrate availability controlCysteine transport systemsKm(cysteine) = 0.1-0.3 mMRate-limiting step control

Thiol-Disulfide Exchange Networks Involving DCE-GS Adducts

The thiol-disulfide exchange networks represent a sophisticated cellular mechanism for redox signaling and protein regulation, with S-(1,2-Dicarboxyethyl)glutathione adducts playing a significant role in these processes [13] [14] [15]. These networks involve complex interactions between various cellular oxidoreductases and target proteins, creating dynamic redox-responsive systems.

Protein S-Glutathionylation Mechanisms

S-glutathionylation, the formation of mixed disulfides between glutathione and protein cysteine residues, represents a major post-translational modification that regulates protein function [16] [17] [15]. This process can occur through multiple mechanisms: spontaneous reactions under oxidative stress conditions when the 2GSH/GSSG ratio approaches 1, enzymatic catalysis by glutathione S-transferases, or through the formation of protein sulfenic acids that subsequently react with glutathione [17].

The kinetics of S-glutathionylation are governed by the oxidation state of the cellular environment, with the equilibrium constant (K_ox) typically around 1 under conditions where the GSH/GSSG ratio is approximately 1 [17]. This mechanism serves both as a protective mechanism against irreversible protein oxidation and as a regulatory switch for protein function.

Glutaredoxin-Mediated Deglutathionylation

The glutaredoxin system represents the primary mechanism for the removal of protein-bound glutathione, with glutaredoxin-1 (Grx1) operating in the cytosol and glutaredoxin-2 (Grx2) functioning in mitochondria [17] [18]. These enzymes exhibit remarkable catalytic efficiency, with kcat/Km values reaching 10⁶ M⁻¹ s⁻¹ for the reduction of glutathionylated proteins [18].

Grx1 operates through a monothiol mechanism, utilizing only the N-terminal active site cysteine for the reduction of glutathione-protein mixed disulfides [14] [18]. The reaction proceeds through the formation of a Grx-glutathione intermediate, which is subsequently reduced by a second glutathione molecule to regenerate the enzyme and produce glutathione disulfide.

Mitochondrial Thiol-Disulfide Networks

In mitochondria, Grx2 plays a crucial role in regulating the S-glutathionylation status of key metabolic enzymes [17]. The activity of Grx2 is uniquely regulated by the assembly of a 2Fe-2S cluster, which maintains the enzyme as an inactive dimer under normal conditions [17]. Disassembly of the cluster, triggered by oxidative stress, releases active Grx2 monomers that can then deglutathionylate protein targets.

This regulation creates a sophisticated sensor system for mitochondrial redox status, where increases in reactive oxygen species lead to cluster disassembly, enzyme activation, and subsequent deglutathionylation of target proteins such as Complex I of the respiratory chain [17].

Protein Disulfide Isomerase Networks

The protein disulfide isomerase (PDI) system represents another critical component of cellular thiol-disulfide exchange networks [13]. PDI catalyzes the reduction of glutathione disulfide through a two-stage mechanism involving successive thiol-disulfide exchange reactions. The first stage involves nucleophilic attack by the Cys53-thiolate on the glutathione disulfide bond, followed by deprotonation of Cys56-thiol by the nearby glutamate residue [13].

The kinetic parameters for PDI-catalyzed reactions show excellent agreement with experimental data, with activation energies of 18.7 kcal·mol⁻¹ for the first thiol-disulfide exchange and 7.2 kcal·mol⁻¹ for the second exchange [13]. This system is particularly important in the endoplasmic reticulum, where it contributes to protein folding and quality control.

Exchange PartnerReaction TypeKinetic ConstantsCellular CompartmentFunctional Outcome
Protein cysteine residuesS-glutathionylationK_ox ~1 (2GSH/GSSG ~1)Cytosol, mitochondria, ERRedox signal transduction
Glutaredoxin-1 (Grx1)Deglutathionylationkcat/Km = 10⁶ M⁻¹ s⁻¹CytosolicProtein activation/deactivation
Glutaredoxin-2 (Grx2)Mitochondrial deglutathionylationFe-S cluster dependentMitochondrial matrixMitochondrial function regulation
Protein disulfide isomeraseDisulfide bond formationSecond-order rate 191 M⁻¹ s⁻¹Endoplasmic reticulumProtein quality control
Thioredoxin systemProtein folding assistancepH-dependent thiolate formationCytosol and nucleusAntioxidant defense

Compensatory Mechanisms in Glutathione-Depleted Cellular Models

Cellular adaptation to glutathione depletion represents a fundamental aspect of redox homeostasis, with multiple compensatory mechanisms activated to maintain cellular viability under conditions of oxidative stress [19] [20] [21]. These mechanisms involve complex signaling networks that coordinate the cellular response to glutathione depletion.

Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway represents the primary transcriptional response to glutathione depletion [20] [22]. Under conditions of glutathione depletion induced by buthionine sulfoximine (BSO), Nrf2 undergoes nuclear translocation and binds to antioxidant response elements (ARE) in the promoter regions of cytoprotective genes [20]. This leads to the upregulation of heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO-1), enzymes that provide alternative antioxidant protection [20].

The activation of the Nrf2 pathway also involves the participation of ERK1/2 kinases, which facilitate the nuclear translocation of Nrf2 in response to BSO-induced glutathione depletion [20]. This mechanism provides a rapid adaptive response that can partially compensate for the loss of glutathione-dependent antioxidant capacity.

Transsulfuration Pathway Upregulation

In response to cysteine limitation, cells activate the transsulfuration pathway, which converts methionine through homocysteine to cysteine [23] [24]. This pathway involves the sequential action of cystathionine β-synthase (CBS) and cystathionine γ-lyase (CTH), enzymes that become upregulated under conditions of glutathione depletion [25]. The transsulfuration pathway provides an alternative source of cysteine for glutathione synthesis, partially compensating for limitations in cysteine availability.

Alternative Cysteine Uptake Systems

Neurons, which have limited capacity for cysteine synthesis, rely heavily on the cystine/glutamate exchange transporter (system xc⁻) for cysteine uptake [23] [24]. Under conditions of glutathione depletion, alternative cysteine uptake systems become activated, including the EAAC1 transporter, which can transport both cysteine and glutamate [23]. The upregulation of these transport systems represents a critical compensatory mechanism for maintaining glutathione synthesis in glutathione-depleted cells.

Ferroptosis Resistance Mechanisms

Glutathione depletion can lead to ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation [21]. However, cells have evolved multiple mechanisms to resist ferroptosis, including the stabilization of glutathione peroxidase 4 (GPX4) and the activation of alternative antioxidant pathways [21]. The expression of GPX4 is particularly critical, as this enzyme represents the primary defense against lipid peroxidation in glutathione-depleted cells.

Cellular Differentiation Enhancement

Paradoxically, moderate glutathione depletion can enhance cellular differentiation processes [19]. Studies with HL-60 cells have shown that transient glutathione depletion using low doses of 1-chloro-2,4-dinitrobenzene (CDNB) or diethyl maleate (DEM) enhances differentiation markers and accelerates the maturation process [19]. This phenomenon suggests that controlled glutathione depletion may serve as a physiological signal for cellular differentiation.

Metabolic Reprogramming

Glutathione-depleted cells undergo significant metabolic reprogramming to maintain redox balance [24] [21]. This includes alterations in glucose metabolism, with increased flux through the pentose phosphate pathway to generate NADPH for glutathione regeneration [24]. Additionally, cells may activate the glyoxalase system as an alternative mechanism for glutathione utilization and regeneration [24].

Depletion MethodPrimary EffectCompensatory ResponseMolecular MarkersCellular Outcome
Buthionine sulfoximine (BSO)GCL inhibitionNrf2 pathway activationHO-1, NQO-1 upregulationAdaptive stress response
Cystine starvationSubstrate limitationTranssulfuration upregulationCBS, CTH enzyme activationMaintained redox balance
Diethyl maleate (DEM)GSH conjugationAntioxidant enzyme inductionCatalase, SOD inductionEnhanced differentiation
Erastin treatmentSystem xc⁻ inhibitionFerroptosis resistance mechanismsGPX4 stabilizationCell death resistance
γ-Glutamyl transpeptidase inhibitionGSH recycling blockAlternative cysteine uptakeEAAC1 transporter increaseNeuronal protection

XLogP3

-5

Sequence

XXG

Dates

Last modified: 08-15-2023

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